![molecular formula C21H28N6 B2526882 4-(4-シクロペンチルピペラジン-1-イル)-2,8,10-トリメチルピリド[2',3':3,4]ピラゾロ[1,5-a]ピリミジン CAS No. 896817-33-7](/img/structure/B2526882.png)
4-(4-シクロペンチルピペラジン-1-イル)-2,8,10-トリメチルピリド[2',3':3,4]ピラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic compound It features a unique structure that includes a piperazine ring, a cyclopentyl group, and multiple nitrogen atoms within a tricyclic framework
科学的研究の応用
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
Target of Action
The primary target of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death or apoptosis. The downstream effects include a decrease in cell proliferation, particularly in cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
将来の方向性
The future directions for research on “4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their pharmacological properties and potential applications in medicine . Additionally, the development of new synthetic methods could also be a promising area of future research .
生化学分析
Biochemical Properties
The biochemical properties of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine are largely due to its interactions with various enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction with CDK2 suggests that this compound could have significant effects on cellular proliferation and growth .
Cellular Effects
In cellular studies, 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme in cell cycle regulation . This inhibition is likely due to the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on CDK2, it is likely that the compound could have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine at different dosages in animal models have not been extensively studied. Given its potent cytotoxic activities in cell lines, it is plausible that the compound could exhibit dose-dependent effects .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that the compound could impact pathways related to cell cycle regulation .
Transport and Distribution
Given its molecular structure and properties, it is plausible that the compound could interact with various transporters or binding proteins .
Subcellular Localization
Given its inhibitory effects on CDK2, it is likely that the compound could be localized in areas of the cell where CDK2 is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step organic reactions. One common approach is the condensation of a piperazine derivative with a cyclopentyl-containing precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as sodium bisulfate, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
類似化合物との比較
Similar Compounds
- 1-(4-cyclobutyl-1-piperazinyl)-2-(5-cyclopropyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)ethanone
- 12-[3-(4-methyl-1-piperazinyl)phenyl]-4-(3-pyridinyl)-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene
Uniqueness
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is unique due to its specific structural features, such as the combination of a piperazine ring with a cyclopentyl group and multiple nitrogen atoms within a tricyclic framework. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
特性
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6/c1-14-12-15(2)22-20-19(14)21-23-16(3)13-18(27(21)24-20)26-10-8-25(9-11-26)17-6-4-5-7-17/h12-13,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZCMEKWPUHIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
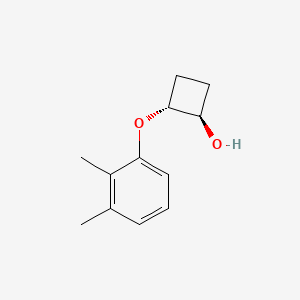
![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)
![(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2526804.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)
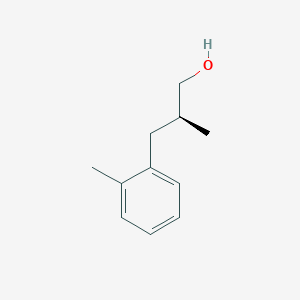
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)
![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2526818.png)
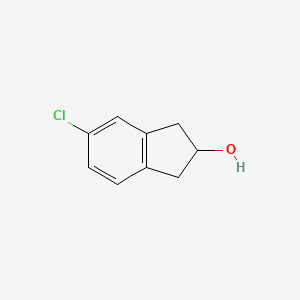
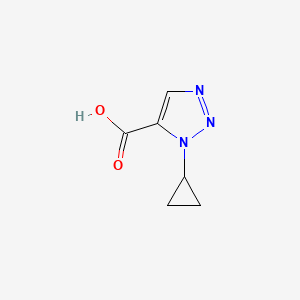
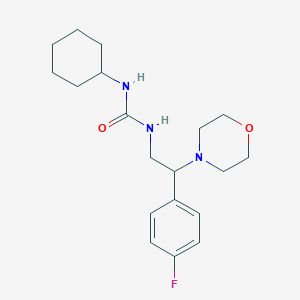
![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)
